

# dipyridamole clinical trial outcomes PARIS ESPS

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## Compound Focus: Dipyridamole

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## Clinical Trial Outcomes for Dipyridamole

Trial (Population)	Comparison Groups	Key Efficacy Outcomes	Key Safety Outcomes
<b>ESPS-2</b> (n=6,602; prior stroke or TIA) [1] [2]	1. ASA + MR- <b>dipyridamole</b> 2. ASA 3. MR- <b>dipyridamole</b>	4. Placebo   <b>Stroke Risk vs Placebo:</b> • ASA+MR-dip: RR 0.76 (95% CI 0.63-0.93) • ASA: RR 0.82 (95% CI 0.69-0.98) • MR-dip: RR 0.84 (95% CI 0.72-0.99) [1] [2] [3]	
<b>Combination vs ASA monotherapy:</b> Reduced risk of stroke (RR 0.76) and vascular events [1].   <b>Bleeding vs Placebo:</b> • Bleeding rates higher in groups containing aspirin (ASA: 8.2%; ASA+MR-dip: 8.7%) vs non-aspirin groups (MR-dip: 4.7%; Placebo: 4.5%) [2]. • Headache was a common adverse event with <b>dipyridamole</b> [3].     <b>ESPRIT</b> (n=2,736; stroke or TIA of arterial origin) [1] [3]   ASA + <b>dipyridamole</b> vs ASA   <b>Primary Composite Outcome</b> (vascular death, stroke, MI, or major bleeding): HR 0.80 (95% CI 0.66-0.98), favoring the combination [1].   No significant difference in major bleeding rates between groups [3]. Higher discontinuation rate in the combination group, largely due to headache [3].     <b>PRoFESS</b> (n=20,332; prior ischemic stroke) [1]   ASA + MR- <b>dipyridamole</b> vs Clopidogrel   <b>Recurrent Stroke:</b> No significant difference (HR 1.01; 95% CI 0.92-1.11) [1].			
<b>Secondary Outcomes:</b> • Less new/worsening congestive heart failure with ASA+MR-dip (HR 0.78) • More intracranial hemorrhage with ASA+MR-dip (HR 1.42) [1].   -     <b>Network Meta-Analysis</b> (Non-			

cardioembolic stroke or TIA) [4] | Compares multiple antiplatelet regimens | **Serious Vascular Events vs ASA:** • ASA+MR-dip: RRNMA-adj 0.83 (95% CI 0.74-0.94) • Clopidogrel: RRNMA-adj 0.88 (95% CI 0.78-0.98) [4].

**Net clinical benefit** was similar for clopidogrel and ASA+MR-dip [4]. | **Major Bleeding:** Clopidogrel caused significantly less major bleeding than ASA+MR-dip [4]. |

## Detailed Experimental Protocols

Here is a summary of the methodologies used in the key clinical trials cited above.

### European Stroke Prevention Study 2 (ESPS-2)

- **Design:** Randomized, double-blind, placebo-controlled trial [1] [2].
- **Patients:** 6,602 patients with a prior ischemic stroke or transient ischemic attack (TIA) within the preceding three months [2].
- **Interventions:** Patients were randomized to one of four groups: aspirin (50 mg/day) alone, modified-release (MR) **dipyridamole** (400 mg/day) alone, the combination of both, or placebo [1] [2].
- **Duration:** Mean follow-up of 2 years [2].
- **Primary Endpoints:** Stroke; death; and the composite of stroke or death [2].

### European/Australian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT)

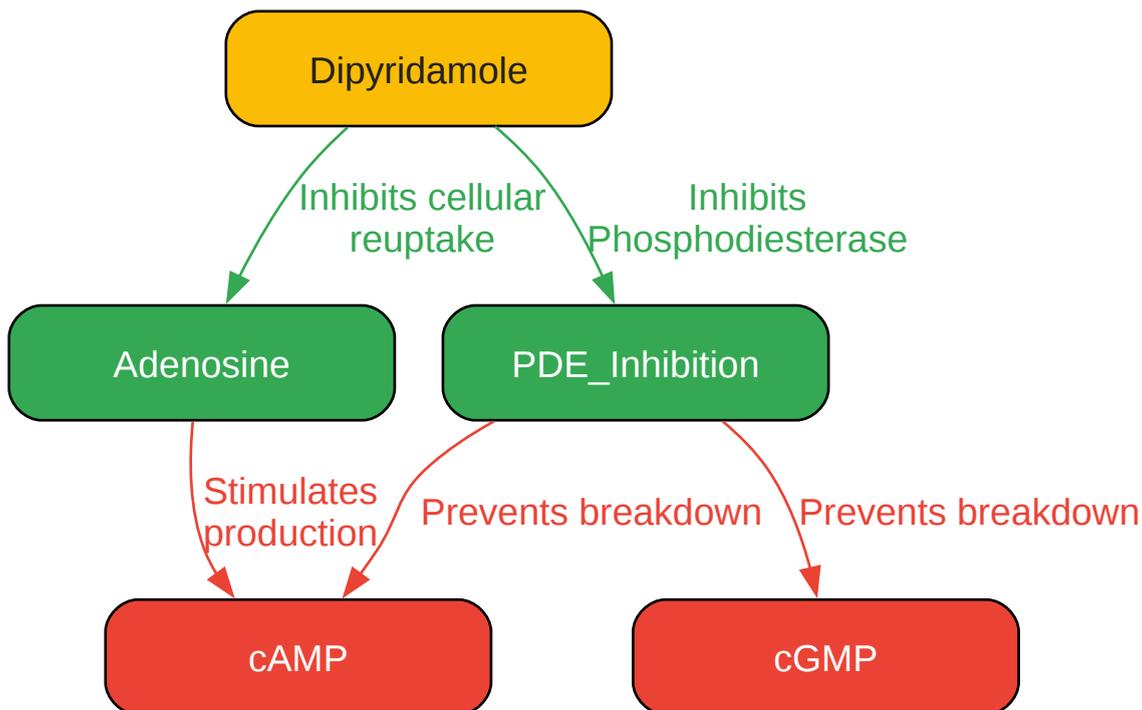
- **Design:** Randomized, open-label study [1].
- **Patients:** 2,739 patients with a history of a stroke or TIA of arterial origin [1] [3].
- **Interventions:** Patients received aspirin (30–325 mg/day, median 75 mg) with or without **dipyridamole** (200 mg twice daily). The majority (83%) of those in the combination group used the MR formulation [3].
- **Primary Endpoint:** A composite of death from all vascular causes, non-fatal stroke, non-fatal myocardial infarction, or major bleeding complication [1].

## Prevention Regimen for Effectively Avoiding Second Strokes (PRoFESS)

- **Design:** Randomized, double-blind trial designed as a non-inferiority study [1].
- **Patients:** 20,332 patients with a prior ischemic stroke [1].
- **Interventions:** A head-to-head comparison of ASA (25 mg) + MR-**dipyridamole** (200 mg) twice daily versus clopidogrel (75 mg) once daily [1].
- **Primary Endpoint:** Recurrent stroke of any type [1].

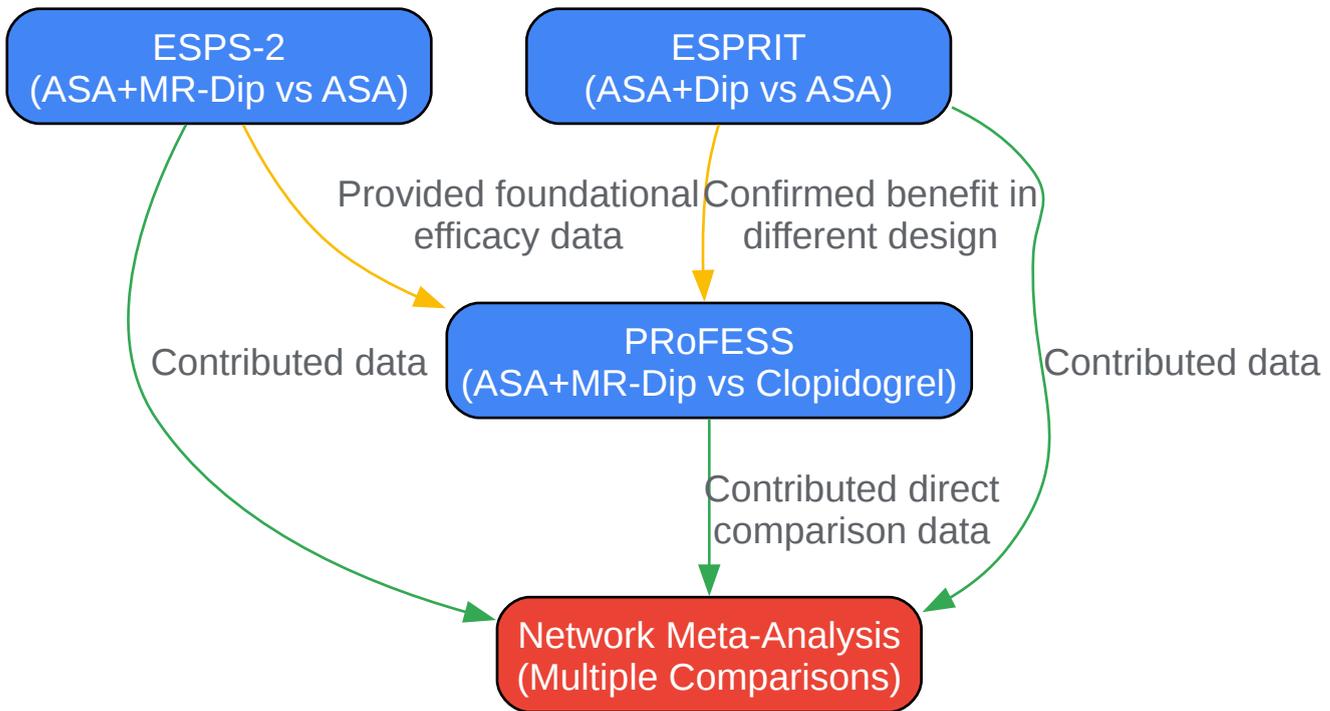
## Mechanism of Action & Trial Relationships

The efficacy of **dipyridamole** stems from its dual mechanism of action, and the major clinical trials are logically connected, as visualized in the diagrams below.



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*Dipyridamole's Dual Antiplatelet Mechanism*



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*Evolution of Key Clinical Evidence*

## Safety and Tolerability Profile

- **Bleeding Risk:** The combination of aspirin and **dipyridamole** carries a **higher risk of bleeding than clopidogrel** or placebo, though this risk is comparable to aspirin monotherapy [2] [4]. The network meta-analysis indicated that clopidogrel caused significantly less major bleeding than the combination therapy [4].
- **Intracranial Hemorrhage:** The **PROFESS** trial found a statistically significant increase in intracranial haemorrhage with the aspirin-**dipyridamole** combination compared to clopidogrel (HR 1.42; 95% CI 1.11-1.83) [1].
- **Headache:** This is a very common adverse event, particularly with **dipyridamole**, and is a frequent cause of treatment discontinuation [3]. Headache is attributed to the vasodilatory effects of **dipyridamole**.
- **Cardiovascular Effects:** As a coronary vasodilator, there were historically concerns about **dipyridamole** causing "coronary steal." However, a post-hoc analysis of **ESPPS-2** suggested it was safe in patients with a history of coronary disease [3].

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## References

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